molecular formula C13H17NO4S B1341392 6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 889939-56-4

6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No.: B1341392
CAS No.: 889939-56-4
M. Wt: 283.35 g/mol
InChI Key: IAGIOFJILQXGIA-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (CAS: 923010-68-8) is a bicyclic heterocyclic compound featuring a tetrahydrothienopyridine core substituted with a tert-butoxycarbonyl (Boc) group at the 6-position and a carboxylic acid moiety at the 3-position. Its molecular formula is C₁₃H₁₇NO₄S, with a molecular weight of 283.34 g/mol . The Boc group serves as a protective moiety for amines during synthesis, enhancing solubility and stability, while the carboxylic acid enables functionalization into amides or esters for pharmacological applications .

The compound is synthesized via base-mediated hydrolysis of its ethyl ester precursor (e.g., compound 2c in ) using aqueous NaOH or KOH, followed by acidification and purification . Characterization methods include NMR, MS, and elemental analysis, with purity exceeding 99% in commercial batches . It is utilized as a pharmaceutical intermediate in medicinal chemistry, particularly for developing adenosine receptor modulators and antitubulin agents .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-8-9(11(15)16)7-19-10(8)6-14/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGIOFJILQXGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50589274
Record name 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-56-4
Record name 6-(1,1-Dimethylethyl) 4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889939-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50589274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of amines using the tert-butoxycarbonyl (Boc) group, which is an acid-labile protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated synthesis equipment and stringent reaction condition controls are common practices to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection during synthetic processes, which can be removed under acidic conditions to reveal the active amine group . This allows for further functionalization and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid are influenced by substituents at the 2-, 3-, and 6-positions. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison of Tetrahydrothieno[2,3-c]pyridine Derivatives

Compound Name & Substituents Molecular Formula Key Features Biological Activity Reference
6-(tert-Butoxycarbonyl)-3-carboxylic acid C₁₃H₁₇NO₄S Boc (6-position), carboxylic acid (3-position) Intermediate for A₁ adenosine receptor modulators; antitubulin agents
6-Methyl-3-carboxylic acid (3b) C₉H₁₁NO₂S Methyl (6-position), carboxylic acid (3-position) Moderate A₁ receptor modulation; lower solubility vs. Boc derivative
6-Benzyl-3-carboxylic acid (4a) C₁₆H₁₅NO₂S Benzyl (6-position), carboxylic acid (3-position) Improved lipophilicity; tested in antitubulin and antiproliferative assays
6-Acetyl-3-carboxylic acid C₁₀H₁₁NO₃S Acetyl (6-position), carboxylic acid (3-position) Reduced steric bulk; unconfirmed bioactivity
2-Foramido-3-carboxylic acid (C3) C₁₀H₁₀N₂O₄S Formamido (2-position), carboxylic acid (3-position) PTP1B inhibitor (pKi > 7); high binding affinity
6-Trimethoxybenzoyl-2-amino (1a) C₁₈H₂₀N₂O₅S Trimethoxybenzoyl (6-position), amino (2-position) Antiproliferative (IC₅₀ = 25–440 nM); tubulin polymerization inhibitor
Tinoridine Hydrochloride C₁₅H₁₉ClN₂O₂S Ethoxycarbonyl (3-position), benzyl (6-position) NSAID with rapid absorption; analgesic potency 2× aspirin

Key Observations

Role of the 6-Position Substituent :

  • The Boc group enhances solubility and synthetic versatility compared to methyl or benzyl groups .
  • Benzyl or trimethoxybenzoyl groups at the 6-position improve antiproliferative activity by facilitating tubulin binding .
  • Acetyl or smaller groups reduce steric hindrance but may compromise receptor affinity .

Impact of the 3-Position Functional Group: Carboxylic acid derivatives (e.g., target compound) are intermediates for amide/ester prodrugs, whereas carboxamides (e.g., 7a–b in ) show enhanced water solubility as hydrochloride salts . Cyano groups at the 3-position (e.g., 8a–c in ) are critical for micromolar antiproliferative activity in colon adenocarcinoma cells .

2-Amino Group Essentiality: The 2-amino moiety is required for adenosine A₁ receptor allosteric modulation. Substitution with formamido (C3) shifts activity toward protein tyrosine phosphatase (PTP) inhibition .

Biological Activity Trends: Antiproliferative activity correlates with 6-position bulkiness (trimethoxybenzoyl > benzyl > Boc) and 3-position electron-withdrawing groups (cyano > carboxylic acid) . Anti-inflammatory activity (e.g., TNF-α inhibition) is observed in derivatives with fused bicyclic systems (), absent in the target compound .

Biological Activity

6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid (CAS No. 889939-56-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • Molecular Formula : C₁₃H₁₇NO₄S
  • Molecular Weight : 283.34 g/mol
  • Structure : The compound features a thieno[2,3-c]pyridine core with a tert-butoxycarbonyl protecting group on the nitrogen atom.

Research indicates that compounds similar to this compound may act as inhibitors of various kinases involved in cellular signaling pathways. Specifically, studies have highlighted its potential inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β) and other kinases which are crucial in regulating inflammation and neurodegeneration.

Anti-inflammatory Effects

Recent studies have demonstrated that compounds within this class exhibit significant anti-inflammatory properties. For instance:

  • Nitric Oxide Production : In models of inflammation induced by lipopolysaccharides (LPS), certain derivatives effectively suppressed nitric oxide (NO) production and pro-inflammatory cytokines such as IL-6 and TNF-α .
  • Cell Models : In BV-2 microglial cell lines, these compounds showed a marked reduction in inflammatory markers at concentrations as low as 1 µM .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in various cellular models:

  • Tau Hyperphosphorylation : In an okadaic-acid-induced model of neurodegeneration, compounds similar to this compound demonstrated the ability to mitigate tau hyperphosphorylation .
  • Cell Viability : Compounds were tested for cytotoxicity in neuronal cell lines (HT-22), revealing that many did not significantly decrease cell viability at effective concentrations .

Case Studies and Research Findings

  • GSK-3β Inhibition : A study identified several derivatives with IC₅₀ values ranging from 10 nM to over 1 µM for GSK-3β inhibition. The most potent derivatives contained specific substituents that enhanced their inhibitory activity .
    Compound IDIC₅₀ (nM)Remarks
    Compound 628Potent GSK-3β inhibitor
    Compound 4410Moderate activity
    Compound 50>1000Low activity
  • Inflammation Model Studies : Various compounds were tested for their ability to reduce NO levels in LPS-induced inflammation models. Notably:
    • Compounds demonstrated significant reductions in NO production at concentrations below 10 µM .

Q & A

Q. What are the standard synthetic routes for preparing 6-(tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid, and how are intermediates purified?

  • Methodological Answer : A common approach involves Boc protection of the amine group in the tetrahydrothienopyridine scaffold. For example, in , the Boc-protected intermediate is synthesized by reacting the parent compound with tert-butoxycarbonyl anhydride in methanol under acidic conditions. After Boc protection, purification is typically achieved via recrystallization or column chromatography using gradients of ethyl acetate/hexane. Critical steps include monitoring reaction progress by TLC and confirming intermediate purity by 1H^1H NMR. For deprotection (e.g., HCl in methanol, as in ), vacuum drying ensures removal of volatile byproducts.

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodological Answer : Structural validation relies on spectroscopic and crystallographic techniques. 1H^1H NMR and 13C^{13}C NMR are used to confirm the Boc group’s presence (e.g., a singlet at ~1.4 ppm for tert-butyl protons). Mass spectrometry (ESI-TOF) verifies molecular weight (e.g., 283.34 g/mol, as per ). X-ray crystallography, as demonstrated in and for related compounds, resolves bond angles and stereochemistry, ensuring the fused thiophene-pyridine ring system is intact.

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Stability studies indicate that the Boc group is sensitive to strong acids (e.g., HCl or TFA) and elevated temperatures. and highlight that deprotection occurs rapidly in acidic methanol at room temperature. Long-term storage recommendations include airtight containers under inert gas (N2_2 or Ar) at −20°C to prevent hydrolysis. Regular HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) monitors degradation, with purity thresholds >95% ( ).

Q. How is solubility optimized for this compound in biological assays?

  • Methodological Answer : Solubility screening in polar aprotic solvents (DMSO, DMF) is typical for initial stock solutions. For aqueous buffers (e.g., PBS), co-solvents like ethanol (<5% v/v) or cyclodextrin-based formulations enhance solubility. Dynamic light scattering (DLS) assesses colloidal stability, while LC-MS confirms no solvent-induced degradation. emphasizes avoiding prolonged exposure to moisture to prevent Boc cleavage.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Safety data sheets (SDS) for structurally similar Boc-protected amines ( ) advise PPE (gloves, goggles, lab coat) and fume hood use. Spill management involves neutralization with sodium bicarbonate and disposal via certified waste handlers. Acute toxicity data are limited, so ALARA (As Low As Reasonably Achievable) principles apply.

Advanced Research Questions

Q. How can contradictions in synthetic yields for Boc deprotection be resolved?

  • Methodological Answer : Discrepancies in deprotection yields (e.g., HCl vs. TFA in vs. 11) arise from reaction kinetics and side reactions. Kinetic studies (e.g., in situ 1H^1H NMR) quantify acid strength effects. TFA (pKa ~0.5) provides faster deprotection but may require scavengers (e.g., triisopropylsilane) to suppress carbocation side products. Optimization via Design of Experiments (DoE) identifies ideal molar ratios (e.g., 10 eq. TFA in DCM, 2 h at 0°C, 70–80% yield).

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, describes microwave-assisted coupling of boronic acids to the thiophene ring. Computational docking (AutoDock Vina) screens steric/electronic compatibility with Pd catalysts (e.g., PdCl2_2(dppf)), while Hammett plots correlate substituent effects with reaction rates.

Q. How can structural analogs be designed to improve metabolic stability without compromising activity?

  • Methodological Answer : Bioisosteric replacement strategies replace the thiophene ring with furan or pyrrole ( ). Metabolic stability is assessed via liver microsome assays (human/rat CYP450 isoforms). Deuterium incorporation at labile C-H bonds (e.g., α to the carbonyl) prolongs half-life, as confirmed by LC-MS/MS. ’s molecular weight (283.34 g/mol) and logP (~2.1) guide Lipinski’s Rule compliance.

Q. What analytical techniques resolve discrepancies in crystallographic data for related compounds?

  • Methodological Answer : Conflicting crystal structures (e.g., vs. 13) are resolved via Rietveld refinement (XRD) and Hirshfeld surface analysis. For example, ’s tert-butyl group orientation is validated against Cambridge Structural Database (CSD) entries. Variable-temperature XRD identifies polymorphic transitions, while solid-state NMR (e.g., 13C^{13}C CP-MAS) confirms hydrogen bonding networks.

Q. How do steric effects of the Boc group influence regioselectivity in electrophilic substitutions?

  • Methodological Answer : Steric maps generated using Molecular Mechanics (MMFF94) show that the Boc group directs electrophiles (e.g., nitronium ions) to the less hindered C-2 position of the thiophene ring. Kinetic isotopic effect (KIE) studies (kH/kDk_H/k_D) and Hammett σ+^+ values quantify electronic contributions. ’s Suzuki coupling at C-5 (vs. C-2) aligns with computed transition-state energies (Gaussian 16).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid
Reactant of Route 2
6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

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